molecular formula C10H8N2O3 B3060712 1-Methyl-6-nitroquinolin-4(1H)-one CAS No. 68771-39-1

1-Methyl-6-nitroquinolin-4(1H)-one

Cat. No.: B3060712
CAS No.: 68771-39-1
M. Wt: 204.18 g/mol
InChI Key: RTYZYMGYCRYVGF-UHFFFAOYSA-N
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Description

1-Methyl-6-nitroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a methyl group at the first position, a nitro group at the sixth position, and a ketone group at the fourth position

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Used in the development of materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-6-nitroquinolin-4(1H)-one can be synthesized through several methods. One common approach involves the nitration of 1-methylquinolin-4(1H)-one using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the nitration process and prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-nitroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Reduction: 1-Methyl-6-aminoquinolin-4(1H)-one.

    Substitution: Various substituted quinolin-4(1H)-one derivatives.

    Oxidation: 1-Carboxy-6-nitroquinolin-4(1H)-one.

Mechanism of Action

The biological activity of 1-methyl-6-nitroquinolin-4(1H)-one is primarily attributed to its ability to interact with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

1-Methyl-6-nitroquinolin-4(1H)-one can be compared with other quinoline derivatives such as:

    1-Methylquinolin-4(1H)-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    6-Nitroquinolin-4(1H)-one: Lacks the methyl group, which can influence its solubility and interaction with biological targets.

    1-Methyl-4(1H)-quinolone:

The presence of both the methyl and nitro groups in this compound makes it unique, providing a balance of electronic effects and steric hindrance that can be advantageous in various applications.

Properties

IUPAC Name

1-methyl-6-nitroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-11-5-4-10(13)8-6-7(12(14)15)2-3-9(8)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYZYMGYCRYVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309891
Record name MLS003115133
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68771-39-1
Record name MLS003115133
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 68771-39-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115133
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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